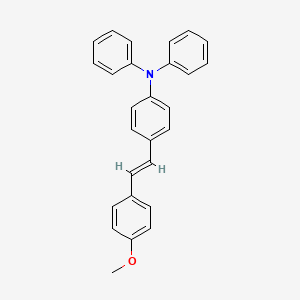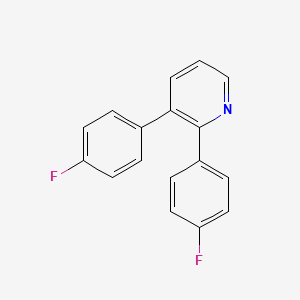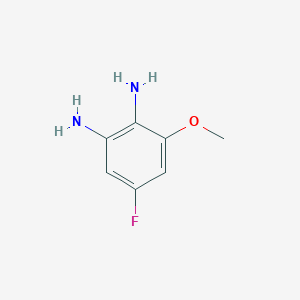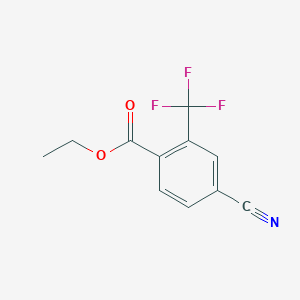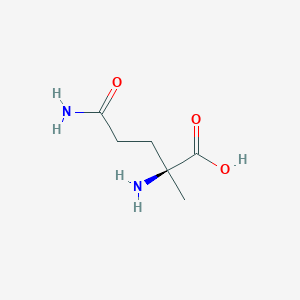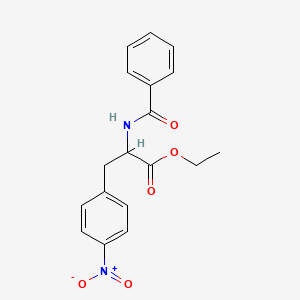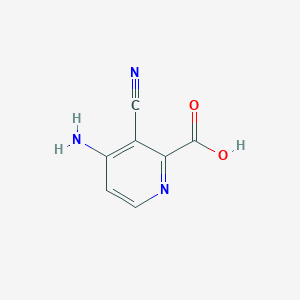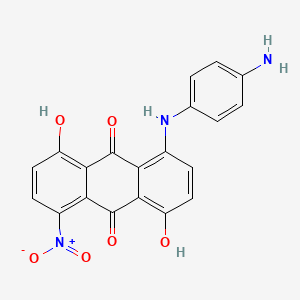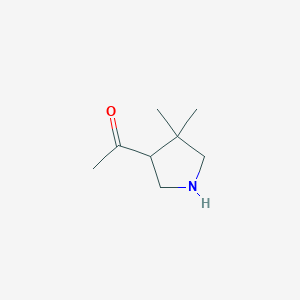
1-(4,4-Dimethylpyrrolidin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Dimethylpyrrolidin-3-yl)ethanone is an organic compound with the molecular formula C10H17NO. It is a ketone derivative of pyrrolidine, characterized by a pyrrolidine ring substituted with a dimethyl group and an ethanone group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethylpyrrolidin-3-yl)ethanone typically involves the reaction of 4,4-dimethylpyrrolidine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and a base such as triethylamine or pyridine is used to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-(4,4-Dimethylpyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
1-(4,4-Dimethylpyrrolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(4,4-Dimethylpyrrolidin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically, the compound may act by binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone: Similar structure with a benzyl group instead of a dimethyl group.
2,4-Dimethyl-3-acetylpyrrole: Another ketone derivative of pyrrole with different substitution patterns.
Uniqueness
1-(4,4-Dimethylpyrrolidin-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity or interaction profiles are desired.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
1-(4,4-dimethylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-6(10)7-4-9-5-8(7,2)3/h7,9H,4-5H2,1-3H3 |
InChI 键 |
XPDQHWMIRRZJJM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CNCC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)



